molecular formula C22H18ClN3O2S B6492505 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 886965-61-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B6492505
CAS No.: 886965-61-3
M. Wt: 423.9 g/mol
InChI Key: ZUSQJEDRVYGZBY-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole-acetamide class, characterized by a 1,3-benzothiazole core substituted with a chloro group at position 7, a methoxy group at position 4, and an acetamide scaffold modified with phenyl and pyridin-3-ylmethyl groups.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-28-18-10-9-17(23)21-20(18)25-22(29-21)26(14-16-8-5-11-24-13-16)19(27)12-15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQJEDRVYGZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a novel compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and efficacy against various diseases, particularly cancer.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its molecular formula is C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S, with a molecular weight of approximately 373.87 g/mol. The structure is characterized by the following key components:

  • Benzothiazole moiety : Contributes to the compound's biological activity.
  • Phenyl and pyridine rings : Enhance interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the benzothiazole core : Utilizing 7-chloro-4-methoxybenzothiazole as a starting material.
  • Substitution reactions : Introducing the phenyl and pyridine groups through nucleophilic substitution.
  • Final acetamide formation : Completing the structure with acetamide functionalities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM) Reference Compound (Doxorubicin) IC50 (μM)
MCF-7 (Breast)14.3419.35
HCT-116 (Colon)6.9011.26
A549 (Lung)25.7322.96

These results indicate that compounds similar to this compound exhibit promising anticancer properties, often outperforming traditional chemotherapeutics like doxorubicin in specific cell lines .

The mechanism of action for benzothiazole derivatives typically involves:

  • Inhibition of key enzymes : Targeting enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.
  • Interference with DNA replication : Preventing cancer cells from dividing.

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives against various cancer types. The findings indicated that modifications on the benzothiazole ring significantly influenced cytotoxicity, with electron-withdrawing groups enhancing activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Acetamide Family

Key structural variations among analogs include substitutions on the benzothiazole ring, acetamide linker modifications, and appended aromatic groups. Below is a comparative analysis:

Compound Molecular Formula Key Substituents Reported Activity Reference
Target Compound : N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl)-2-Phenyl-N-[(Pyridin-3-yl)Methyl]Acetamide C₂₃H₂₀ClN₃O₂S 7-Cl, 4-OCH₃, phenyl, pyridin-3-ylmethyl Not explicitly stated; inferred protease inhibition potential from structural analogs
N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-yl)-2-Phenyl-N-[(Pyridin-3-yl)Methyl]Acetamide (CAS 895428-81-6) C₂₃H₂₁N₃O₂S 7-CH₃, 4-OCH₃, phenyl, pyridin-3-ylmethyl Research chemical (no explicit bioactivity reported)
N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV) C₁₄H₁₈N₄OS Unsubstituted benzothiazole, 4-methylpiperazine Anticancer activity (synthesis confirmed via coupling reaction)
2-(3-Cyanophenyl)-N-(Pyridin-3-yl)Acetamide (5RGZ) C₁₄H₁₁N₃O 3-Cyanophenyl, pyridin-3-yl SARS-CoV-2 main protease inhibition (binding affinity: −22 kcal/mol)
2-Phenyl-N-(2-Phenyl-1,3-Benzothiazol-7-yl)Acetamide C₂₁H₁₆N₂OS 2-Phenyl, unsubstituted benzothiazole Structural building block (no explicit bioactivity)

Key Differences in Bioactivity and Binding Modes

  • Pyridine-Containing Analogs (e.g., 5RGZ): Pyridine rings in compounds like 5RGZ interact with HIS163 in the SARS-CoV-2 main protease, with binding affinities exceeding −22 kcal/mol.
  • Benzothiazole Substitutions : The target compound’s 7-chloro and 4-methoxy groups distinguish it from BZ-IV (unsubstituted benzothiazole) and the methyl-substituted analog in . Chloro groups typically enhance metabolic stability and lipophilicity, which could improve pharmacokinetics .
  • Acetamide Linker Modifications : Unlike BZ-IV’s piperazine linker, the target compound’s phenyl and pyridinylmethyl groups may reduce conformational flexibility but enhance aromatic stacking in enzyme active sites .

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